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molecular formula C7H7ClN2O B107074 2-Amino-6-chlorobenzamide CAS No. 54166-95-9

2-Amino-6-chlorobenzamide

Cat. No. B107074
M. Wt: 170.59 g/mol
InChI Key: RMDBIAFBDRRSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238640B2

Procedure details

To a solution of 2-amino-6-chlorobenzoic acid (2.00 g, 11.65 mmol) in anhydrous THF (20 mL) were added 4-methylmorpholine (1.40 mL, 12.82 mmol), HOBT (1.73 g, 12.82 mmol), and EDCl (2.45 g, 12.82 mmol); the reaction mixture was stirred at room temperature for 30 minutes. 50% (v/v) Ammonium hydroxide solution (10 mL, 132.0 mmol) was added and the mixture was stirred at room temperature for 23 hours. Solvent was evaporated to about 20 mL, poured into aqueous NaHCO3 solution (200 mL) and extracted with ethyl acetate (7×100 mL). The organic phase was washed with water (3×100 mL), dried (Na2SO4), filtered, and evaporated, to give 2-amino-6-chlorobenzamide as a white solid. Yield: 1.65 g (83%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4](O)=[O:5].C[N:13]1CCOCC1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.[OH-].[NH4+]>C1COCC1>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([NH2:13])=[O:5] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)Cl
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
1.73 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.45 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated to about 20 mL
ADDITION
Type
ADDITION
Details
poured into aqueous NaHCO3 solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (7×100 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=O)N)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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